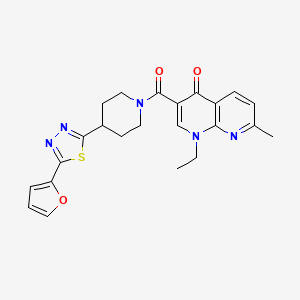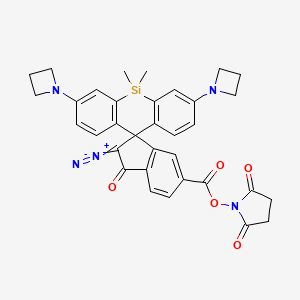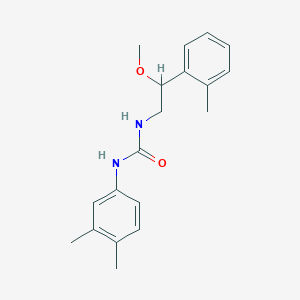
1-(3,4-Dimethylphenyl)-3-(2-methoxy-2-(o-tolyl)ethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-Dimethylphenyl)-3-(2-methoxy-2-(o-tolyl)ethyl)urea, also known as DMTU, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMTU is a urea derivative that has been extensively studied for its antioxidant properties and its ability to scavenge free radicals.
科学的研究の応用
Biomonitoring and Environmental Exposure
Research has developed analytical methods for detecting various chemicals and their metabolites in human urine, indicating exposure to environmental contaminants. For instance, studies on the urinary metabolites of ethylene glycol dimethyl ether (EGdiME) have demonstrated its use as a biomarker for occupational exposure to specific solvents, showing the importance of analytical chemistry in assessing environmental health risks (Yokota et al., 2005). Similarly, methods for determining urinary concentrations of specific metabolites related to pesticide exposure highlight the role of chemical analysis in public health and safety (Wielgomas, 2013).
Analytical Method Development
Analytical techniques such as gas chromatography/mass spectrometry (GC/MS) have been refined for identifying and quantifying metabolites of various chemicals in biological samples. This research area focuses on improving sensitivity, specificity, and reliability of methods for monitoring exposure to environmental chemicals and their potential health impacts. For example, a study on the determination of methoxyacetic acid (MAA) as a metabolite of EGdiME used GC/MS, showcasing the utility of advanced analytical methods in toxicological studies (Yokota et al., 2005).
Toxicokinetics and Biomarkers
Research in toxicokinetics explores how substances are absorbed, distributed, metabolized, and excreted in living organisms, using biomarkers in biological samples to assess exposure levels and potential health effects. Studies have identified specific urinary biomarkers for chemicals like N,N-dimethylacetamide, providing insights into the body's handling of these substances and implications for occupational health (Princivalle, Pasini, & Perbellini, 2010).
特性
IUPAC Name |
1-(3,4-dimethylphenyl)-3-[2-methoxy-2-(2-methylphenyl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c1-13-9-10-16(11-15(13)3)21-19(22)20-12-18(23-4)17-8-6-5-7-14(17)2/h5-11,18H,12H2,1-4H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKRYAWMCZHBBAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NCC(C2=CC=CC=C2C)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dimethylphenyl)-3-(2-methoxy-2-(o-tolyl)ethyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

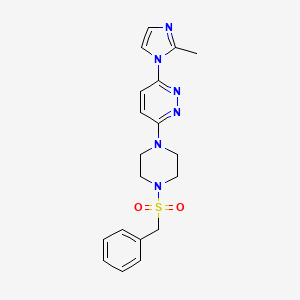
![3-(1,3-dioxolan-2-yl)-1-[(E)-2-phenylethenyl]sulfonylpiperidine](/img/structure/B2709781.png)
![N-(3-methoxypropyl)-2-[3-[2-[(4-methylphenyl)methylamino]-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2709785.png)
![2-[3-(3,4-dimethylphenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]-N-phenylacetamide](/img/structure/B2709787.png)
![2-((6-(cyclopentylamino)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol](/img/structure/B2709788.png)
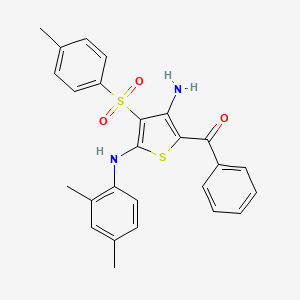
![1-[(2-Methylpropan-2-yl)oxycarbonyl]-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline-3-carboxylic acid](/img/structure/B2709790.png)

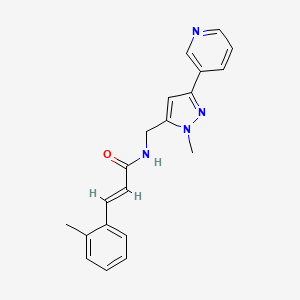
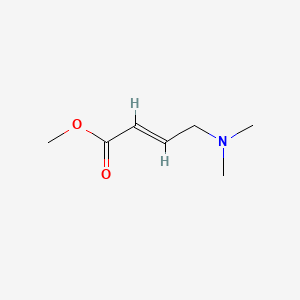
![Bicyclo[2.2.2]octane-1,4-diyldimethanamine dihydrochloride](/img/structure/B2709794.png)
![isopropyl 2-(6-(morpholinosulfonyl)-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)acetate](/img/structure/B2709798.png)
